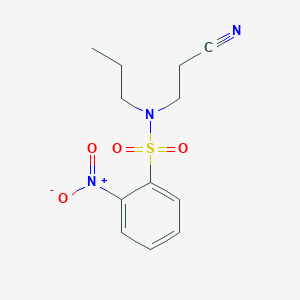
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, with additional functional groups including a nitro group, a cyanoethyl group, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a benzenesulfonamide derivative followed by alkylation and cyanoethylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide can undergo reduction reactions to form amines.
Reduction: The cyano group can be reduced to primary amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of N-(2-cyanoethyl)-N-propylbenzenesulfonamide.
Reduction of the cyano group: leads to the formation of N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide.
Substitution reactions: can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.
Industry: In the materials science field, this compound can be used in the production of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it useful in creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide involves interactions with biological molecules through its functional groups. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
- N-(2-cyanoethyl)-N-propylbenzenesulfonamide
- N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide
- 2-nitro-N-propylbenzenesulfonamide
Uniqueness: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is unique due to the presence of both a nitro group and a cyanoethyl group, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














